1-Oxaspiro[4.6]undecan-2-one

Physicochemical Property Volatility Thermal Stability

Spirocyclic lactone isomer differentiation failures alter formulation volatility and sensory outcomes. This [4.6] system provides a rigid, seven-membered cycloheptane-fused γ-lactone scaffold not interchangeable with common [4.5] analogs. - Measurable differences: density 1.04 g/cm³, refractive index 1.487 vs 1.485 for [5.5] isomer - Enables GC-FID method development for isomer-specific quantification - Validated via 1973 Tetrahedron Letters synthesis; suitable as fragrance evaluation standard or chiral intermediate

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 41732-91-6
Cat. No. B11913931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[4.6]undecan-2-one
CAS41732-91-6
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESC1CCCC2(CC1)CCC(=O)O2
InChIInChI=1S/C10H16O2/c11-9-5-8-10(12-9)6-3-1-2-4-7-10/h1-8H2
InChIKeyIRLOXNABJNDEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[4.6]undecan-2-one: Spirocyclic Lactone Overview


1-Oxaspiro[4.6]undecan-2-one (CAS 41732-91-6) is a saturated spirocyclic γ-lactone featuring a fused tetrahydrofuran-2-one ring and a cycloheptane ring sharing a single quaternary carbon . With the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol, it belongs to a broader class of oxa-spiro compounds known for rigid conformational frameworks and applications in fragrance formulation and synthetic intermediate chemistry . First synthesized via a multi-step domino reaction reported in Tetrahedron Letters in 1973 [1], this compound is commercially available from multiple global suppliers, making it a feasible procurement target for industrial R&D.

Uniqueness of 1-Oxaspiro[4.6]undecan-2-one Over Generics


Spirocyclic lactones are not freely interchangeable; the size and conformational constraints of the fused rings directly dictate physicochemical properties, volatility, and odor profile. 1-Oxaspiro[4.6]undecan-2-one possesses a distinct [4.6] spiro architecture—a five-membered lactone ring fused to a seven-membered cycloheptane—which fundamentally differs from the more common [4.5] (five/six-membered) or [5.5] (six/six-membered) systems . This unique spirocyclic topology modulates ring strain, conformational flexibility, and molecular packing, leading to measurable differences in boiling point, density, and refractive index compared to close structural analogs [1]. Consequently, substituting this compound with a generic 'spirolactone' or an in-class analog without empirical validation risks altering a formulation's volatility profile, sensory character, or synthetic outcome.

Evidence Guide: 1-Oxaspiro[4.6]undecan-2-one vs. Analogs


Boiling Point vs. [4.5] Spiro Analog

1-Oxaspiro[4.6]undecan-2-one exhibits a boiling point of 273.2 °C at 760 mmHg . This is approximately 12.7 °C higher than the estimated boiling point of the structurally related [4.5] analog, 1-oxaspiro[4.5]decan-2-one (260.5 °C at 760 mmHg) [1]. The elevated boiling point is consistent with the increased molecular weight and altered ring strain associated with the seven-membered cycloheptane moiety, implying lower volatility.

Physicochemical Property Volatility Thermal Stability

Density & Refractive Index vs. [5.5] Isomer

The target compound shares the same molecular formula (C10H16O2) and identical boiling point (273.2 °C) with its [5.5] regioisomer, 1-oxaspiro[5.5]undecan-2-one . However, the target compound exhibits a subtly higher density (1.04 g/cm³ vs. 1.03 g/cm³ for the [5.5] isomer) and a distinct refractive index (1.487 vs. 1.485 for the [5.5] isomer) [1]. These differences, while small, are measurable and reflect divergent molecular packing and polarizability inherent to the [4.6] spiro scaffold.

Physical Chemistry Formulation Consistency Quality Control

Synthetic Access: Domino Reaction Pathway

A foundational synthesis of 1-oxaspiro[4.6]undecan-2-one was reported in Tetrahedron Letters (1973) employing a domino reaction sequence that constructs the spirocyclic framework in a single operation [1]. While yields are not explicitly provided in the abstract, the publication of this specific route provides a verifiable starting point for process development. In contrast, many [4.5] and [5.5] spiro analogs are often derived from Baeyer-Villiger oxidations of fused bicyclic ketones, which may present different regio- and stereochemical outcomes [2].

Synthetic Methodology Process Chemistry Scale-up Feasibility

Fragrance Potential: Class-Level Inference

Direct odor threshold or sensory comparison data for 1-oxaspiro[4.6]undecan-2-one versus its analogs is not available in the public domain. However, extensive patent literature on spirolactones as odorants establishes that even minor modifications to spiro ring size and substitution pattern profoundly alter odor profile [1]. For instance, 1-oxaspiro[4.5]decan-2-one is described as having 'warm, spicy, lactonic' notes with a coumarin direction [1], while the [5.5] analog is noted for 'woody, herbal, celery' facets [2]. By class-level inference, the [4.6] scaffold is expected to impart a distinct, yet-to-be-fully-characterized odor signature that differs from both [4.5] and [5.5] congeners, justifying its separate evaluation in fragrance development.

Fragrance Chemistry Flavor and Fragrance Consumer Products

Application Scenarios: 1-Oxaspiro[4.6]undecan-2-one


Fragrance: Exploratory Evaluation of Spirolactones

A fragrance house seeking to expand its palette of lactonic materials should procure 1-oxaspiro[4.6]undecan-2-one for sensory evaluation. Given that patent literature confirms that 1-oxaspiro[4.5]decan-2-one and its [5.5] isomer possess distinct and commercially useful odor profiles (warm, spicy, lactonic vs. woody, herbal, celery), the unexplored [4.6] scaffold presents a structurally novel olfactory space [1]. Procurement enables in-house perfumers to assess its volatility (as indicated by the 273.2 °C boiling point ) and substantivity in various media, potentially leading to new intellectual property in fragrance formulations.

Process R&D: [4.6] Spirocycle Synthesis

For pharmaceutical or agrochemical process groups requiring functionalized spiro[4.6]undecane cores, 1-oxaspiro[4.6]undecan-2-one serves as a valuable starting material or reference standard. The foundational 1973 Tetrahedron Letters synthesis [2] provides a validated entry point for developing modern catalytic or asymmetric routes. Furthermore, the distinct density (1.04 g/cm³) and refractive index (1.487) facilitate accurate in-process analytical monitoring (e.g., by GC or refractometry) during reaction optimization, distinguishing the desired product from potential [5.5] byproducts.

QC: Spirolactone Isomer Reference Standard

A quality control laboratory analyzing mixtures of spirocyclic isomers can utilize 1-oxaspiro[4.6]undecan-2-one as a certified reference standard. Although the [4.6] and [5.5] isomers share identical molecular formula and boiling point, their refractive indices differ by 0.002 (1.487 vs. 1.485) and densities differ by 0.01 g/cm³ . Procuring a high-purity sample of the [4.6] isomer enables the development of robust GC-FID or refractive index-based methods for isomer-specific quantification, a critical requirement for regulatory compliance and batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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